molecular formula C19H17N3O2 B5559037 N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide

N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide

カタログ番号 B5559037
分子量: 319.4 g/mol
InChIキー: IRFBJYXHCGWFHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds closely related to N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide involves detailed organic synthesis techniques, including condensation reactions and the use of specific catalysts to achieve desired molecular frameworks. For instance, the synthesis of histone deacetylase inhibitors, which share a similar structural framework, demonstrates the complexity and precision required in synthesizing such compounds (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide has been studied using techniques such as X-ray diffraction and DFT calculations. These studies reveal the geometric parameters, electronic properties, and thermodynamic properties of the molecules, providing a deeper understanding of their molecular architecture and stability (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds have been explored through various reactions, including methylation and cyclization processes. These studies highlight the potential for chemical modification and optimization of biological properties, such as increasing analgesic activity through structural adjustments (Ukrainets et al., 2015).

Physical Properties Analysis

Analysis of the physical properties of related compounds, such as solubility, crystal structure, and hydrogen bonding patterns, contributes to understanding the solid-state characteristics and potential application areas of these molecules (Gao & Qiao, 2015).

科学的研究の応用

Selective Histone Deacetylase Inhibition

A study described the synthesis and biological evaluation of a compound structurally related to N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide, highlighting its role as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound, MGCD0103, demonstrated the ability to block cancer cell proliferation, induce histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, with significant antitumor activity in vivo, entering clinical trials as an anticancer drug (Zhou et al., 2008).

Capillary Electrophoresis in Analyzing Related Substances

Another study focused on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including compounds structurally similar to N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide. This method demonstrated effectiveness and potential for quality control in pharmaceutical applications, showcasing the compound's role in analytical chemistry (Ye et al., 2012).

Metabolism of Antineoplastic Tyrosine Kinase Inhibitors

Research into the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients revealed insights into the metabolic pathways of compounds structurally akin to N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide. This study identified the main metabolites of Flumatinib, contributing to our understanding of the pharmacokinetics and pharmacodynamics of similar compounds (Gong et al., 2010).

Synthesis and Evaluation of Antidepressant and Nootropic Agents

A study on the synthesis and pharmacological activity of compounds related to N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide explored their potential as antidepressant and nootropic agents. This research highlighted the central nervous system (CNS) activity of the 2-azetidinone skeleton, suggesting avenues for the development of new therapeutic agents (Thomas et al., 2016).

特性

IUPAC Name

N-(4-methylphenyl)-3-(4-methylpyrimidin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-6-8-16(9-7-13)22-18(23)15-4-3-5-17(12-15)24-19-20-11-10-14(2)21-19/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFBJYXHCGWFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。